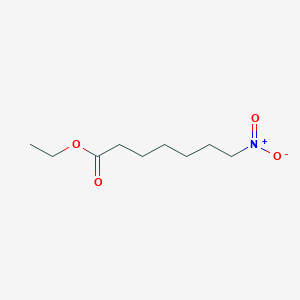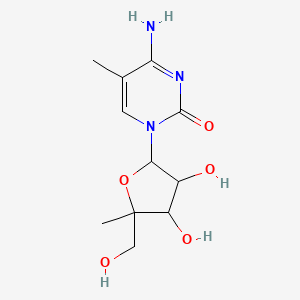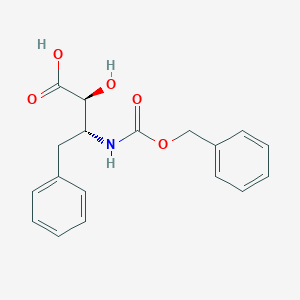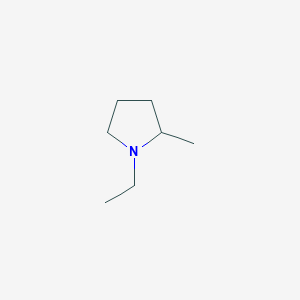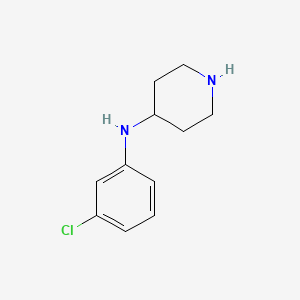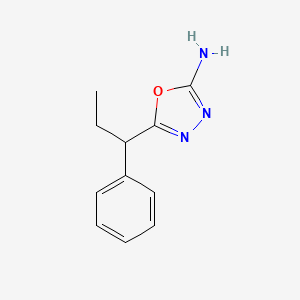![molecular formula C10H14ClO4P B3283327 Phosphonic acid, [2-(4-chlorophenoxy)ethyl]-, dimethyl ester CAS No. 76541-60-1](/img/structure/B3283327.png)
Phosphonic acid, [2-(4-chlorophenoxy)ethyl]-, dimethyl ester
説明
Phosphonic acid, [2-(4-chlorophenoxy)ethyl]-, dimethyl ester is a type of phosphonic acid. The phosphonic acid functional group is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . It is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties .
Synthesis Analysis
Phosphonic acids can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Direct methods that make use of phosphorous acid (H3PO3) and that produce a phosphonic acid functional group simultaneously to the formation of the P–C bond, are also surveyed . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis
Phosphonic acids feature tetrahedral phosphorus centers . They are structurally closely related to (and often prepared from) phosphorous acid . Phosphonic acids and derivatives are chemically and structurally related to phosphorous acid .Chemical Reactions Analysis
Phosphonic acids can be alkylated via the Kabachnik–Fields reaction or Pudovik reaction to give aminophosphonate, which are useful as chelating agents . Phosphonic acid also can be alkylated with acrylic acid derivatives to afford carboxyl functionalized phosphonic acids . In the Hirao coupling dialkyl phosphites (which can also be viewed as di-esters of phosphonic acid: (O=PH(OR)2) undergo a palladium-catalyzed coupling reaction with an aryl halide to form a phosphonate .Physical And Chemical Properties Analysis
Phosphonic acids, typically handled as salts, are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols .作用機序
Target of Action
Phosphonic acid, [2-(4-chlorophenoxy)ethyl]-, dimethyl ester, is a type of phosphonate, which are organophosphorus compounds containing C−PO(OR)2 groups . Phosphonates are structurally closely related to phosphorous acid . They are known to be useful intermediates and biologically active compounds . The primary targets of phosphonates are often enzymes or receptors in biological systems, where they act as stable bioisosteres for phosphate .
Mode of Action
The mode of action of phosphonates involves their interaction with their targets, often through mimicking the structure of natural substrates. For example, in biochemistry and medicinal chemistry, phosphonate groups are used as stable bioisosteres for phosphate . This allows them to bind to enzymes or receptors that would normally interact with phosphate, thereby influencing the biological processes that these enzymes or receptors are involved in.
Biochemical Pathways
Phosphonates can affect various biochemical pathways due to their structural analogy with phosphate. They can interfere with the normal function of enzymes or receptors that interact with phosphate, leading to changes in the downstream effects of these enzymes or receptors. For example, phosphonates have been used in the treatment of DNA virus and retrovirus infections , indicating their involvement in the biochemical pathways related to these viruses.
Result of Action
The result of the action of phosphonates can vary depending on their specific targets and the biological system in which they are used. For example, some phosphonates are known to have antibacterial properties , indicating that their action results in the inhibition of bacterial growth.
実験室実験の利点と制限
Glyphosate is a valuable tool for researchers studying plant biology and genetics. It can be used to selectively kill plants and to study the effects of gene knockouts on plant growth and development. However, Phosphonic acid, [2-(4-chlorophenoxy)ethyl]-, dimethyl ester can also have unintended effects on non-target organisms, such as soil microbes, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on Phosphonic acid, [2-(4-chlorophenoxy)ethyl]-, dimethyl ester. One area of interest is the development of new herbicides that are more effective or have lower environmental impact than this compound. Another area of interest is the study of this compound resistance in weeds and the development of strategies to manage resistant populations. Finally, research on the long-term effects of this compound on the environment and on human health is also an important area of investigation.
科学的研究の応用
Glyphosate has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a wide range of weeds, including those that are resistant to other herbicides. Glyphosate is also relatively safe for non-target organisms, as it is rapidly degraded in the environment and has low toxicity to mammals and birds.
特性
IUPAC Name |
1-chloro-4-(2-dimethoxyphosphorylethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClO4P/c1-13-16(12,14-2)8-7-15-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWNBCHFSJMNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCOC1=CC=C(C=C1)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001184225 | |
| Record name | Phosphonic acid, [2-(4-chlorophenoxy)ethyl]-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001184225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76541-60-1 | |
| Record name | Phosphonic acid, [2-(4-chlorophenoxy)ethyl]-, dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76541-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, [2-(4-chlorophenoxy)ethyl]-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001184225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



